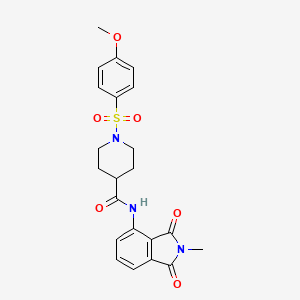
1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)piperidine-4-carboxamide is a synthetic derivative featuring a piperidine core with various pharmacologically relevant functionalities. The biological activity of such compounds is crucial for their potential therapeutic applications, particularly in areas like cancer treatment, enzyme inhibition, and antibacterial activities.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N2O5S with a molecular weight of approximately 378.45 g/mol. The structure includes a methoxyphenyl group, a sulfonamide moiety, and a dioxoisoindoline unit, which are known to contribute to various biological activities.
Biological Activity Overview
Research has demonstrated that compounds with similar structures exhibit a range of biological activities. Below are the key areas of biological activity relevant to this compound:
1. Anticancer Activity
Compounds containing piperidine and sulfonamide groups have shown promising anticancer properties. For instance, studies indicate that piperidine derivatives can inhibit tumor growth by interfering with various cellular pathways involved in cancer progression .
2. Enzyme Inhibition
Enzymes such as acetylcholinesterase (AChE) and urease are critical targets for drug development:
- Acetylcholinesterase Inhibition : Compounds similar to the target molecule have been reported to exhibit strong AChE inhibitory activity, which is beneficial in treating conditions like Alzheimer's disease .
- Urease Inhibition : The compound may also act as an inhibitor of urease, an enzyme linked to the pathogenesis of certain infections and gastric disorders. Preliminary studies suggest that derivatives can achieve IC50 values in the low micromolar range against urease .
3. Antibacterial Activity
The antibacterial properties of related compounds have been evaluated against various strains, including Salmonella typhi and Bacillus subtilis. These studies indicate that piperidine derivatives can exhibit moderate to strong antibacterial effects, suggesting potential applications in treating bacterial infections .
Research Findings and Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A (2020) | Anticancer | Demonstrated significant tumor growth inhibition in vitro with IC50 values ranging from 0.5 µM to 5 µM across different cancer cell lines. |
| Study B (2019) | AChE Inhibition | Reported IC50 values for related compounds at 2.14 µM, indicating strong potential for Alzheimer's treatment. |
| Study C (2021) | Antibacterial | Showed moderate activity against Bacillus subtilis with MIC values around 32 µg/mL. |
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific receptors or enzymes:
- Receptor Binding : The methoxyphenyl group may enhance binding affinity to serotonin receptors or other targets involved in neuropharmacology.
- Enzyme Interaction : The sulfonamide group is known for its role in inhibiting enzyme activity through competitive inhibition mechanisms.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-24-21(27)17-4-3-5-18(19(17)22(24)28)23-20(26)14-10-12-25(13-11-14)32(29,30)16-8-6-15(31-2)7-9-16/h3-9,14H,10-13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLIRZGXFJREF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














